
p-Methyl-cinnamoyl Azide
概要
説明
P-Methyl-cinnamoyl Azide is a chemical compound with the molecular formula C10H9N3O . It is a derivative of cinnamic acid, which is characterized by a double bond (CC) between the aromatic ring and the carboxyl group . This structure disturbs the π electron system of the molecule and inhibits electron delocalization . The azide group in the molecule is neither a strong electron donor nor a strong electron acceptor, but it increases conjugation in the molecule .
Synthesis Analysis
The synthesis of p-Methyl-cinnamoyl Azide involves the reaction of 3-p-Tolyl-acryloyl chloride with sodium azide in a solution of dioxane and water. This reaction is an example of the use of azides in the synthesis of various heterocycles .Molecular Structure Analysis
The molecular structure of p-Methyl-cinnamoyl Azide is unique due to the presence of a disturbed π-system . The electronic absorption spectra of the compound have been recorded and investigated to explore its structure . The spectra are characterized by a few number, low intensity, and high-energy electronic transitions (absorption bands) in the UV-vis region . The optimized geometry of the ground state of the compound has been calculated using the DFT/B3LYP/6‐31G** level of theory .Chemical Reactions Analysis
Azides, such as p-Methyl-cinnamoyl Azide, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of p-Methyl-cinnamoyl Azide can be characterized using various spectroscopic techniques, including FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .科学的研究の応用
Organic Synthesis: Heterocycle Formation
p-Methyl-cinnamoyl Azide: is utilized in the synthesis of various heterocycles, which are core structures in many pharmaceuticals and agrochemicals. Its reactivity allows for the construction of five- and six-membered rings with one or more heteroatoms, such as pyrroles, pyrazoles, and isoxazoles .
Medicinal Chemistry: Drug Development
In medicinal chemistry, p-Methyl-cinnamoyl Azide serves as a precursor for the synthesis of 1,2,3-triazoles, a class of compounds with a wide range of biological activities. These triazoles are found in several drugs, offering therapeutic benefits such as anticonvulsant and antibacterial properties .
Material Science: Polymer Cross-Linking
The azide group of p-Methyl-cinnamoyl Azide is highly reactive under thermal or photochemical conditions, making it an excellent candidate for polymer cross-linking. This application is crucial in enhancing the physical properties of polymers used in various high-performance materials .
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of cinnamoyl azides, including p-Methyl-cinnamoyl Azide , can act as enzyme inhibitors. They have the potential to modulate biological pathways and are studied for their therapeutic effects against diseases where enzyme regulation is a key factor .
Agriculture: Crop Protection
p-Methyl-cinnamoyl Azide: derivatives can be synthesized into compounds that serve as precursors for agrochemicals. These compounds may play a role in developing new pesticides or herbicides, contributing to crop protection and yield improvement .
Environmental Science: Green Chemistry
The azide group’s reactivity is harnessed in green chemistry applications, where p-Methyl-cinnamoyl Azide can be used in reactions that minimize harmful byproducts. This aligns with the principles of environmental science to reduce the ecological footprint of chemical processes .
特性
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSVRKWJLKNIT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459034 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methyl-cinnamoyl Azide | |
CAS RN |
24186-38-7 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

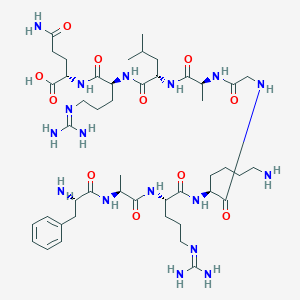
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
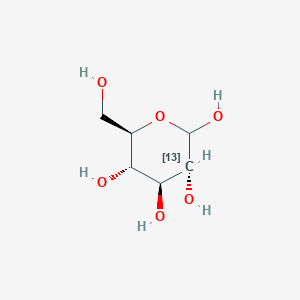
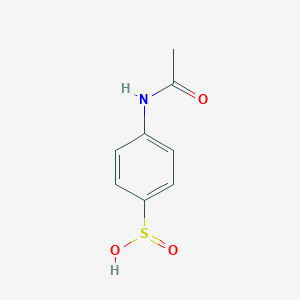
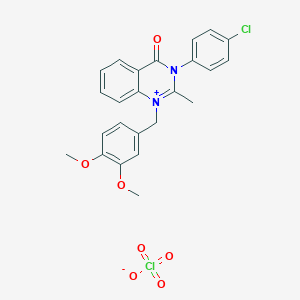
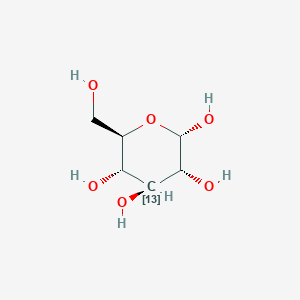
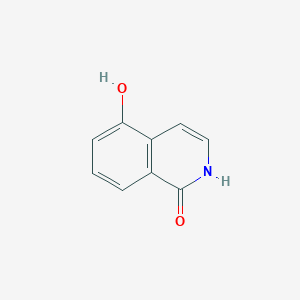

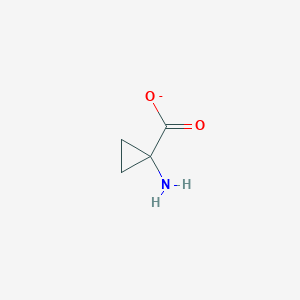
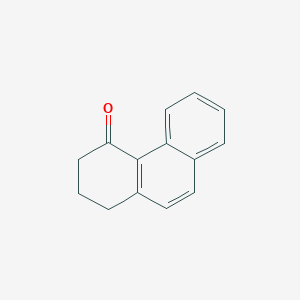
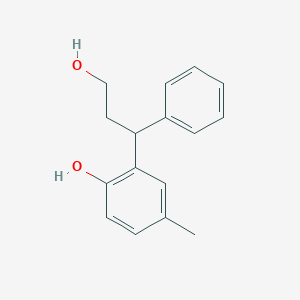
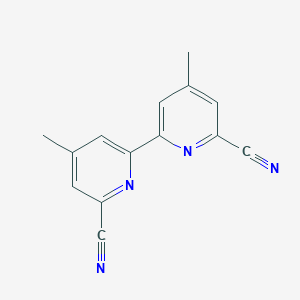
![D-[4-13C]Glucose](/img/structure/B118824.png)
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)